Phosphonic acid, [(2-hydroxyphenoxy)phenylmethyl]-
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Overview
Description
Phosphonic acid, [(2-hydroxyphenoxy)phenylmethyl]- is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom. This compound is known for its structural analogy with phosphate moieties and its coordination or supramolecular properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphonic acid, [(2-hydroxyphenoxy)phenylmethyl]- can be synthesized through various methods. One common approach involves the reaction of phosphorous acid (H₃PO₃) with appropriate organic substrates. The Kabachnik–Fields reaction and the Pudovik reaction are often employed to alkylate phosphonic acid, leading to the formation of aminophosphonates . Another method involves the Michaelis–Arbuzov reaction, where phosphonic esters are prepared using alkyl halides and trialkyl phosphites .
Industrial Production Methods
Industrial production of phosphonic acids typically involves the dealkylation of dialkyl phosphonates under acidic conditions (e.g., HCl) or using the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis . These methods are efficient and widely used in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, [(2-hydroxyphenoxy)phenylmethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert phosphonic acids to phosphinic acids.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphinic acids, and substituted phosphonates .
Scientific Research Applications
Phosphonic acid, [(2-hydroxyphenoxy)phenylmethyl]- has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is employed in the study of enzyme inhibition and as a probe for biological systems.
Medicine: Phosphonic acid derivatives are investigated for their potential as antiviral and anticancer agents.
Mechanism of Action
The mechanism of action of phosphonic acid, [(2-hydroxyphenoxy)phenylmethyl]- involves its ability to form strong coordination bonds with metal ions and biological molecules. This property allows it to inhibit enzymes by binding to their active sites and to act as a chelating agent in various applications . The molecular targets and pathways involved include metal ion coordination and enzyme inhibition .
Comparison with Similar Compounds
Phosphonic acid, [(2-hydroxyphenoxy)phenylmethyl]- is unique due to its specific structural features and reactivity. Similar compounds include:
Aminophosphonic acids: These compounds have similar coordination properties but differ in their functional groups.
Organometallic phosphonic acids: These compounds contain metal-phosphorus bonds and are used in different applications.
Bisphosphonates: These compounds are used in medicine for bone targeting and have different structural features compared to phosphonic acid, [(2-hydroxyphenoxy)phenylmethyl]-.
Phosphonic acid, [(2-hydroxyphenoxy)phenylmethyl]- stands out due to its unique combination of hydroxyl and aromatic groups, which confer specific reactivity and applications .
Properties
CAS No. |
94317-89-2 |
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Molecular Formula |
C13H13O5P |
Molecular Weight |
280.21 g/mol |
IUPAC Name |
[(2-hydroxyphenoxy)-phenylmethyl]phosphonic acid |
InChI |
InChI=1S/C13H13O5P/c14-11-8-4-5-9-12(11)18-13(19(15,16)17)10-6-2-1-3-7-10/h1-9,13-14H,(H2,15,16,17) |
InChI Key |
KFYOXBASHUNCHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(OC2=CC=CC=C2O)P(=O)(O)O |
Origin of Product |
United States |
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